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Compound of Interest

Compound Name: GPS1573

Cat. No.: B15619034 Get Quote

Technical Support Center: GPS1573 Research
This technical support center provides troubleshooting guidance and frequently asked

questions regarding the research findings of GPS1573, a selective antagonist of the

melanocortin type 2 receptor (MC2R). The information herein is intended for researchers,

scientists, and drug development professionals who may be encountering similar

inconsistencies in their experiments.

Frequently Asked Questions (FAQs)
Q1: We observe that GPS1573 acts as an MC2R antagonist in our in vitro assays, but our in

vivo results show an unexpected increase in corticosterone response to ACTH. Is this a known

issue?

A1: Yes, this is a documented inconsistency in the research findings for GPS1573. While

GPS1573 effectively antagonizes ACTH-stimulated MC2R activity in in vitro settings, such as in

adrenal cell preparations[1][2], studies in neonatal rat models have shown that pretreatment

with GPS1573 can augment, rather than inhibit, the corticosterone response to ACTH[1][2][3]

[4]. This paradoxical effect is a key challenge in the current understanding of GPS1573's

pharmacology.

Q2: What are the potential explanations for the conflicting in vitro and in vivo results with

GPS1573?
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A2: Several hypotheses have been proposed to explain this discrepancy:

Biased Agonism: It is possible that GPS1573 acts as a biased agonist in vivo. This means

that instead of blocking the receptor, it may augment G-protein coupled transduction when

ACTH binds to the MC2R, leading to an enhanced response[1].

Route of Administration: The route of administration could be a contributing factor. Most in

vivo studies have used intraperitoneal (ip) injections. It's possible that alternative routes,

such as intravenous or intramuscular administration, could yield different results[1]. Pilot

studies with subcutaneous injections of GPS1573 were found to be ineffective[1].

High IC50 in an in vivo context: The IC50 of GPS1573 might be too high to be effective in

vivo, even at high doses. However, this is considered less likely as a related compound,

GPS1574, which has a higher IC50 in vitro, was effective in vivo[1].

Q3: We are designing an in vivo study with GPS1573. What dose ranges have been previously

reported?

A3: In neonatal rat studies, GPS1573 has been administered at both a low dose (0.1 mg/kg

body weight) and a high dose (4.0 mg/kg body weight) via intraperitoneal injection[1]. It is

important to note that in postnatal day 2 (PD2) pups, both low and high doses augmented the

corticosterone response to ACTH, with the high dose showing a greater augmentation at 15

minutes post-injection[1]. In postnatal day 8 (PD8) pups, only the low dose (0.1 mg/kg)

augmented the response, while the high dose (4.0 mg/kg) did not produce a significantly

different response than the vehicle[1][2].

Q4: How does GPS1573's selectivity for MC2R compare to other melanocortin receptors?

A4: GPS1573 shows selectivity for MC2R. It has been reported to antagonize MC4R with an

IC50 of 950 nM, which is significantly higher than its IC50 for MC2R (66 ± 23 nM)[5][6]. It did

not antagonize α-MSH stimulation of MC1R and had markedly lower potency at MC3R and

MC5R[5].

Data Presentation
In Vitro Activity of GPS1573
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Parameter Value Reference

Target Receptor
Melanocortin Type 2 Receptor

(MC2R)
[5][7]

Mechanism of Action Non-competitive Antagonist [5][7]

IC50 (ACTH-stimulated MC2R

activity)
66 ± 23 nM [5]

IC50 (MC4R) 950 nM [5][6]

In Vivo Corticosterone Response to GPS1573 and ACTH
in Neonatal Rats
Postnatal Day 2 (PD2) Pups

Pretreatment
(10 min prior
to ACTH)

Time Point
(post-ACTH)

Plasma
Corticosterone
(ng/ml)

Observation
vs. Vehicle

Reference

Vehicle 30 min 166.0 ± 17.1 - [1]

Vehicle 60 min 137.2 ± 43.5 - [1]

Low Dose

GPS1573 (0.1

mg/kg)

15 min 67.8 ± 7.9
Significantly

Augmented
[1]

Low Dose

GPS1573 (0.1

mg/kg)

60 min 200.0 ± 23.6
Significantly

Augmented
[1]

High Dose

GPS1573 (4.0

mg/kg)

15 min 115.5 ± 11.0
Greater

Augmentation
[1]

Postnatal Day 8 (PD8) Pups
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Pretreatment
(10 min prior
to ACTH)

Time Point
(post-ACTH)

Plasma
Corticosterone
(ng/ml)

Observation
vs. Vehicle

Reference

Low Dose

GPS1573 (0.1

mg/kg)

15 min 45.8 ± 2.6 Augmented [1]

Low Dose

GPS1573 (0.1

mg/kg)

30 min 54.5 ± 3.7 Augmented [1]

Low Dose

GPS1573 (0.1

mg/kg)

60 min 50.4 ± 6.5 Augmented [1]

High Dose

GPS1573 (4.0

mg/kg)

15 min 34.3 ± 4.5 Not Different [1]

High Dose

GPS1573 (4.0

mg/kg)

30 min 36.0 ± 6.0 Not Different [1]

High Dose

GPS1573 (4.0

mg/kg)

60 min 40.4 ± 5.9
Less than Low

Dose
[1]

Experimental Protocols
In Vitro Adrenal Cell Preparation and Assay

Animal Model: Adrenal glands were obtained from adult, postnatal day 2 (PD2), and

postnatal day 8 (PD8) Sprague-Dawley rats[1].

Cell Dispersion: Adrenal glands were cleaned of surrounding fat. Adult glands were

decapsulated. A 90-minute type I collagenase treatment was used to disperse the cells[1].

Cell Plating: Viable cells were plated in a 96-well microtiter plate at a density of 10,000

cells/well[1].
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Pretreatment: Cells were pretreated for 1 hour with either no antagonist, 750 nM GPS1573,

or 750 nM GPS1574 at 37°C in 10% CO2[1].

ACTH Stimulation: Following pretreatment, rat ACTH(1–39) was added to the cell

suspensions at appropriate concentrations and incubated for 1 hour[1].

Corticosterone Measurement: The medium was removed and immediately assayed for

corticosterone[1].

In Vivo Neonatal Rat Study
Animal Model: Postnatal day 2 (PD2) and postnatal day 8 (PD8) Sprague-Dawley rat pups of

both sexes were used[1].

Acclimatization: Pups were removed from their dams and placed in a small cage with

bedding on a heating pad to maintain body temperature for 10 minutes[1].

Pretreatment: Pups were weighed and injected intraperitoneally (ip) with either vehicle (10

μl/kg body wt of isotonic saline), low dose GPS1573 (0.1 mg/kg), or high dose GPS1573 (4.0

mg/kg)[1].

Baseline Sampling: Ten minutes after the initial injection, a subset of pups was decapitated

for baseline trunk blood collection (time 0)[1][2].

ACTH Administration: Immediately after baseline collection, 1 μg/kg (0.001 mg/kg) of porcine

ACTH was injected ip[1][2].

Time-Point Sampling: Subsets of pups were decapitated at 15, 30, or 60 minutes post-ACTH

injection for blood sample collection[1].

Analysis: Plasma was assayed for corticosterone levels[1].
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Caption: ACTH signaling pathway and the paradoxical role of GPS1573.
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Caption: In vivo experimental workflow for testing GPS1573.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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